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Compound of Interest

Cyclobutanecarbonyl
Compound Name: ] ,
isothiocyanate

Cat. No.: B060450

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield
experimental spectroscopic data (NMR, IR, MS) for cyclobutanecarbonyl isothiocyanate
(CAS No. 161063-30-5). The following data is a prediction based on the analysis of its
constituent functional groups and spectroscopic data from analogous compounds. This guide is
intended for researchers, scientists, and drug development professionals to provide an
expected spectroscopic profile and general methodologies for its experimental determination.

Predicted Spectroscopic Data

The predicted spectroscopic data for cyclobutanecarbonyl isothiocyanate are summarized
in the following tables. These predictions are derived from the known spectral characteristics of
the cyclobutyl group, the acyl isothiocyanate functionality, and related molecules.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
(ppm)
) CH directly attached
~3.5-4.0 Multiplet 1H
to C=0
) CH:z adjacent to the
~2.0-25 Multiplet 4H )
methine
~1.8-2.0 Multiplet 2H Remaining CH:2

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (8) (ppm)

Assignment

~170 - 175 C=0 (Carbonyl)

~140 - 150 N=C=S (Isothiocyanate)
~40 - 45 CH directly attached to C=0
~25-30 CH:z adjacent to the methine
~18 - 22 Remaining CH:z

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment

~2950 - 3000 Strong C-H stretch (cyclobutyl)
~2000 - 2150 Very Strong, Broad N=C=S asymmetric stretch
~1720 - 1740 Strong C=0 stretch (acyl)

~1450 Medium CHz scissoring

~950 - 1100 Medium C-N stretch and C-C stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron lonization)
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miz Interpretation

141 Molecular lon [M]*

113 Loss of CO

83 Cyclobutylcarbonyl cation [C4aH7CQO]*
58 Isothiocyanate fragment [NCS]*

55 Cyclobutyl cation [CaH7]*

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to
obtain the spectroscopic data for cyclobutanecarbonyl isothiocyanate.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified cyclobutanecarbonyl
isothiocyanate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds). Add a small
amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift
referencing (0 ppm).

¢ Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

e 1H NMR Acquisition:
o Tune and shim the probe for the specific sample.

o Acquire a one-dimensional *H NMR spectrum using a standard pulse sequence (e.g., a
single 90° pulse).

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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e 13C NMR Acquisition:
o Switch the probe to the 13C frequency.
o Acquire a one-dimensional 33C NMR spectrum with proton decoupling.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

2.2. Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, place a drop of the neat compound between two
potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid
sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and
pressing the mixture into a transparent disk.

e Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment or the KBr plates.

o

Place the prepared sample in the spectrometer's sample holder.

[¢]

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

o

The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm™1).

2.3. Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
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« lonization: Utilize Electron lonization (El) as a hard ionization technique to induce
fragmentation, which provides structural information. A standard electron energy of 70 eV is
typically used.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Data Acquisition: The detector records the abundance of each ion, and the data is presented
as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like cyclobutanecarbonyl isothiocyanate.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

¢ To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of
Cyclobutanecarbonyl Isothiocyanate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b060450#spectroscopic-data-of-cyclobutanecarbonyl-
isothiocyanate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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